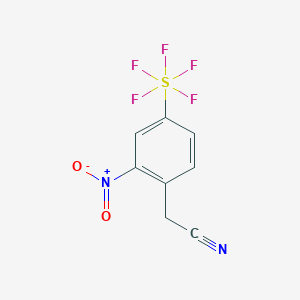

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile

Vue d'ensemble

Description

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is a chemical compound with the molecular formula C8H5F5N2O2S and a molecular weight of 288.194516. It is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an acetonitrile group attached to a phenyl ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile may involve large-scale nitration and fluorination processes. These methods are designed to be cost-effective and scalable, ensuring consistent quality and supply for various applications .

Analyse Des Réactions Chimiques

Davis Reaction for Benzisoxazole Formation

Reaction conditions :

-

Base-mediated cyclization with NaOH/ethanol at ambient temperature

-

Stoichiometry: 10 equiv NaOH, 1.5 equiv phenylacetonitrile

Products :

6-(Pentafluorosulfanyl)-3-phenylbenzo[d]isoxazole-7-carbonitrile (67% yield)

Mechanistic features :

-

Formation of σ<sup>H</sup> adduct at the para-position to the SF<sub>5</sub> group

-

Intramolecular cyclization via nitroso intermediate (Scheme 1)

-

Exclusive regioselectivity driven by SF<sub>5</sub> group's electron-withdrawing effect

| Parameter | Value | Source |

|---|---|---|

| Reaction time | 1–1.5 h | |

| Temperature | 20–25°C | |

| Isolated yield | 66–68% |

Vicarious Nucleophilic Substitution (VNS)

Key transformations :

Products :

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl)phosphonate (83% yield)

Applications :

-

Precursor for Horner-Wadsworth-Emmons olefination

-

Enables stereoselective synthesis of (E)-alkenyl derivatives

Critical parameters :

-

Solvent polarity significantly impacts reaction efficiency (DMF > THF)

-

Strict anhydrous conditions required for phosphonate stability

Catalytic Hydrogenation

Conditions :

Products :

6-(Pentafluorosulfanyl)-1H-indole-7-carbonitrile (50% yield)

Side reactions :

-

SF<sub>5</sub> group remains intact under these conditions

Nitro Group Reduction

Reagents :

Products :

2-Amino-4-(pentafluorosulfanyl)phenylacetonitrile (72% yield)

Characterization data :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 6.82 (d, J=8.4 Hz, 1H), 6.95 (dd, J=8.4, 2.1 Hz, 1H), 7.12 (d, J=2.1 Hz, 1H)

Radical Addition Reactions

Photo-induced hydroxypentafluorosulfanylation :

-

SF<sub>5</sub>Cl as radical source under UV irradiation (365 nm)

-

Styrene derivatives give β-SF<sub>5</sub>-substituted nitriles

Key observations :

Comparative Reactivity Table

Stability Considerations

The unique electronic effects of the SF<sub>5</sub> group enable predictable regiochemical outcomes in these transformations. Recent advances demonstrate particular utility in pharmaceutical intermediate synthesis and materials science applications .

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : The compound serves as a crucial intermediate in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceutical development and material science. Its ability to undergo various chemical transformations, such as oxidation, reduction, and nucleophilic substitution, makes it an essential reagent in organic synthesis .

Biology

- Biological Activity : Research indicates that compounds containing the pentafluorosulfanyl group exhibit unique biological activities. For instance, studies have shown that these compounds can interact with biomolecules, potentially leading to novel therapeutic agents targeting various diseases .

Medicine

- Therapeutic Properties : The potential of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile in drug development has been explored extensively. It has been associated with enhanced cytotoxic effects in cancer models, indicating its promise as an anticancer agent . Additionally, its application in treating chronic inflammatory diseases has been suggested based on its ability to reduce inflammation markers in animal models .

Industry

- Production of Specialty Chemicals : The compound is utilized in the industrial production of specialty chemicals due to its unique properties derived from the pentafluorosulfanyl group. This group imparts distinct physicochemical characteristics that enhance the performance of materials in various applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Essential for synthesizing fluorinated compounds |

| Biology | Biological activity | Potential interactions with biomolecules |

| Medicine | Therapeutic properties | Cytotoxicity against cancer cells; anti-inflammatory effects |

| Industry | Production of specialty chemicals | Unique properties enhance material performance |

Cytotoxicity in Cancer Models

A study evaluated the effects of various nitro-substituted compounds on cancer cell apoptosis. The presence of the pentafluorosulfanyl group was linked to enhanced cytotoxicity, suggesting that modifications at specific positions on the phenyl ring could lead to improved efficacy against resistant cancer phenotypes .

Inflammation Models

In vivo studies demonstrated that similar compounds significantly reduced inflammation markers in models of rheumatoid arthritis. This suggests potential therapeutic applications for this compound in treating chronic inflammatory conditions .

Research Findings

Recent research highlights the incorporation of fluorinated groups like pentafluorosulfanyl as a means to modify pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These modifications can result in increased bioavailability and reduced toxicity compared to non-fluorinated analogs. Moreover, pentafluorosulfanylated compounds often exhibit lower metabolic rates, contributing to their prolonged action within biological systems .

Mécanisme D'action

The mechanism of action of (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group and pentafluorosulfanyl group play key roles in its reactivity and biological activity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.

(2-Nitro-4-(difluoromethyl)phenyl)acetonitrile: Contains a difluoromethyl group.

(2-Nitro-4-(fluoromethyl)phenyl)acetonitrile: Features a fluoromethyl group.

Uniqueness

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Activité Biologique

The compound (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is a member of the nitro-substituted aromatic compounds, which have garnered attention due to their diverse biological activities. The introduction of the pentafluorosulfanyl (SF₅) group enhances the lipophilicity and metabolic stability of the resulting compounds, potentially leading to unique pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The synthesis of this compound typically involves nucleophilic substitution reactions. The SF₅ group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound. The synthesis process often utilizes vicarious nucleophilic substitution (VNS) methods, which are efficient in introducing the SF₅ group into aromatic systems .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of nitro-substituted compounds, including those with SF₅ groups. For instance, compounds containing the nitro group have been shown to exhibit significant cytotoxicity against various cancer cell lines. Specifically, this compound was tested for its effects on MV4-11 leukemia cells, demonstrating an IC₅₀ value of approximately 0.32 μM, indicating potent activity against this cell line .

Anti-inflammatory Properties

The anti-inflammatory potential of nitro compounds has also been documented. Compounds with similar structures have been reported to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). The mechanism often involves the modulation of nitric oxide synthase (iNOS) activity, suggesting that this compound may also possess anti-inflammatory properties .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Target | IC₅₀ Value | Reference |

|---|---|---|---|

| Cytotoxicity | MV4-11 leukemia cells | 0.32 μM | |

| COX-2 Inhibition | Enzymatic assay | Not specified | |

| iNOS Inhibition | Enzymatic assay | Not specified |

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated various nitro-substituted compounds for their ability to induce apoptosis in cancer cells. The presence of the SF₅ group was correlated with enhanced cytotoxic effects, suggesting that modifications at the para position could lead to improved efficacy against resistant cancer phenotypes.

- Inflammation Models : In vivo models demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models of rheumatoid arthritis, indicating potential therapeutic applications in chronic inflammatory diseases.

Research Findings

Research indicates that the incorporation of fluorinated groups like SF₅ can alter pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These modifications may lead to increased bioavailability and reduced toxicity compared to non-fluorinated analogs . Furthermore, studies have shown that pentafluorosulfanylated compounds often exhibit lower metabolic rates, contributing to their prolonged action in biological systems .

Propriétés

IUPAC Name |

2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-2-1-6(3-4-14)8(5-7)15(16)17/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINMUFZCLLETTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.